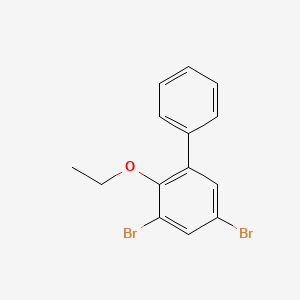

3,5-Dibromo-2-ethoxy-1,1'-biphenyl

Description

3,5-Dibromo-2-ethoxy-1,1'-biphenyl is a halogenated biphenyl derivative featuring two bromine atoms at the 3 and 5 positions and an ethoxy group at the 2 position of one benzene ring. Its molecular formula is $ \text{C}{14}\text{H}{11}\text{Br}_2\text{O} $, with a molecular weight of 342.02 g/mol. Structurally, the biphenyl core consists of two connected aromatic rings, with substituents influencing its electronic, steric, and physicochemical properties.

The compound is likely synthesized via Suzuki-Miyaura cross-coupling, a method widely used for biphenyl derivatives, using brominated and ethoxy-substituted aryl halides and boronic acids .

Properties

Molecular Formula |

C14H12Br2O |

|---|---|

Molecular Weight |

356.05 g/mol |

IUPAC Name |

1,5-dibromo-2-ethoxy-3-phenylbenzene |

InChI |

InChI=1S/C14H12Br2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

GEIYNGPUXAAOCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl typically involves the bromination of 2-ethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Major Products:

Substitution Reactions: The major products are the corresponding substituted biphenyl derivatives, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex biaryl structures through cross-coupling reactions .

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives are often explored for potential pharmacological activities. The biphenyl scaffold is a common motif in drug design, and modifications of this compound could lead to new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. In nucleophilic substitution, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of a palladium complex, which undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Key Observations:

Lipophilicity (log $ P $) :

- The target compound’s log $ P $ (~4.5) is higher than biphenyl (3.65) due to bromine’s hydrophobicity but lower than 4-chlorobiphenyl (~4.8) due to the polar ethoxy group .

- Methyl groups (e.g., 4-methylbiphenyl, log $ P $ 4.10) contribute less to lipophilicity than halogens.

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. The high melting point of 3,5-Dibromo-2-ethoxy-1,1'-biphenyl (120–125°C) reflects halogen-driven crystal packing, contrasting with lower values for methyl- or unsubstituted biphenyls .

Synthetic Accessibility: Steric hindrance from multiple substituents likely reduces yields compared to monosubstituted analogs (e.g., 84–86% for biphenyl and 4-methylbiphenyl) .

Reactivity and Functionalization Potential

- Bromine Substituents : The two bromine atoms enable further cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, making the compound a versatile synthetic intermediate.

- Ethoxy Group : The electron-donating ethoxy group may activate the ring for electrophilic substitution or influence regioselectivity in subsequent reactions.

- Comparative Stability : Unlike 4-chlorobiphenyl, which is prone to environmental persistence, the ethoxy group in the target compound may enhance biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.